4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyaniline group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-methoxyaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-{[(4-HYDROXYANILINO)CARBONYL]AMINO}BENZAMIDE.
Reduction: Formation of 4-{[(4-METHOXYANILINO)CARBINOL]AMINO}BENZAMIDE.
Substitution: Formation of 4-{[(4-HALOANILINO)CARBONYL]AMINO}BENZAMIDE.
Scientific Research Applications
Chemistry
In chemistry, 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is used as a precursor for the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions .
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties .
Mechanism of Action
The mechanism of action of 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the benzamide structure can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-HYDROXYANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(4-HALOANILINO)CARBONYL]AMINO}BENZAMIDE
- 4-{[(4-METHOXYANILINO)CARBINOL]AMINO}BENZAMIDE
Uniqueness
4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-6-12(7-9-13)18-15(20)17-11-4-2-10(3-5-11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNXIJACPNIJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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